1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
Description
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of a thienyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-4-2-1-3-12(13)18/h1-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHIQSYZNCPVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. Common synthetic routes include:
Thienyl Intermediate Preparation: The thienyl intermediate can be synthesized through chlorination of thiophene, followed by sulfonylation to introduce the sulfonyl group.
Piperazine Intermediate Preparation: The piperazine intermediate is prepared by reacting 2-fluoroaniline with piperazine under suitable conditions.
These intermediates are then coupled through an acetylation reaction to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
- 1-{[(5-Methyl-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
Uniqueness
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Biological Activity
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C13H12ClN2O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the thienyl sulfonamide group is significant for its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on piperazine derivatives have shown that they possess broad-spectrum activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA, E. coli | 15 - 30 |
| Related piperazine derivatives | C. albicans, A. fumigatus | 10 - 50 |
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated significant reductions in cytokine levels when treated with related piperazine compounds, suggesting a similar mechanism may be applicable to our compound .
Study 1: Antibacterial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited MIC values comparable to standard treatments, indicating their potential as alternative therapeutic agents .
Study 2: Cytotoxicity and Apoptosis Induction
In another investigation, the cytotoxic effects of related compounds were assessed on cancer cell lines. The study found that these compounds induced apoptosis in a dose-dependent manner, with significant cell cycle arrest observed at higher concentrations . This suggests that the compound may have potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
